molecular formula C21H23N3O4S2 B2963725 (Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 533868-88-1

(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2963725
CAS No.: 533868-88-1
M. Wt: 445.55
InChI Key: ASARBQKUGQHASF-DQRAZIAOSA-N
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Description

(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic compound featuring a complex molecular architecture that incorporates both a benzothiazole and a benzamide moiety, linked by a sulfonyl-pyrrolidine group. This specific arrangement of heterocycles and functional groups is of significant interest in advanced chemical and pharmaceutical research. Compounds with benzothiazole and benzamide scaffolds are frequently investigated for their diverse biological activities and potential as key intermediates in drug development . The structural features of this compound, particularly the benzamide component, suggest potential for exploration in areas such as enzyme inhibition . Furthermore, the indole and benzothiazole nuclei, which are structurally related to the core of this compound, are widely recognized in medicinal chemistry for their broad-spectrum pharmacological properties, which can include anticancer, antimicrobial, and anti-inflammatory activities . This makes this compound a valuable chemical tool for researchers working in hit-to-lead optimization, structure-activity relationship (SAR) studies, and the synthesis of novel bioactive molecules. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-3-28-17-7-6-8-18-19(17)23(2)21(29-18)22-20(25)15-9-11-16(12-10-15)30(26,27)24-13-4-5-14-24/h6-12H,3-5,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASARBQKUGQHASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : 366.43 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The benzothiazole moiety is known for its ability to inhibit enzymes and modulate receptor signaling pathways, which can lead to diverse pharmacological effects.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It could interact with specific receptors, altering their signaling pathways.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related benzothiazole derivatives possess considerable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Target Organism
6h0.78Staphylococcus aureus
6i3.125E. coli

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. For example, it has been shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF720Cell cycle arrest

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A study published in Journal of Antimicrobial Chemotherapy investigated the efficacy of various benzothiazole derivatives against bacterial pathogens. The results indicated that compounds with similar structural features to this compound showed promising antibacterial activity, particularly against Gram-positive bacteria .
  • Anticancer Mechanisms :
    Research in Cancer Letters demonstrated that benzothiazole derivatives could inhibit tumor growth in vivo by inducing apoptosis and inhibiting angiogenesis. The study highlighted the importance of the sulfonamide group in enhancing cytotoxicity towards cancer cells .

Comparison with Similar Compounds

Substituent Effects on the Benzo[d]thiazole Core

The benzo[d]thiazole moiety is a common feature in several analogs, but substituent variations significantly influence physicochemical and binding properties:

Compound Name Substituents on Benzo[d]thiazole Sulfonamide/Sulfonyl Group Key Spectral Data (IR, NMR)
Target Compound 4-ethoxy, 3-methyl Pyrrolidin-1-ylsulfonyl Not explicitly reported (inferred stability from tautomer studies )
(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide 4-fluoro, 3-ethyl Azepan-1-ylsulfonyl Likely νC=S ~1247–1255 cm⁻¹ (similar to tautomers in ); νNH ~3278–3414 cm⁻¹
4-(diethylsulfamoyl)-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide 4-ethoxy, 3-propynyl Diethylsulfamoyl νS=O ~1150–1200 cm⁻¹ (sulfamoyl); propynyl C≡C stretch ~2100 cm⁻¹
  • Ethoxy vs. Fluoro/Propynyl Groups : The ethoxy group in the target compound enhances electron-donating effects compared to the electron-withdrawing fluoro group in or the sterically bulky propynyl group in . These differences may alter π-stacking interactions or metabolic stability.
  • Pyrrolidinyl vs. The diethylsulfamoyl group in introduces two alkyl chains, increasing lipophilicity but possibly reducing solubility.

Sulfonyl/Sulfamoyl Functional Groups

Sulfonyl and sulfamoyl groups are critical for hydrogen bonding and electrostatic interactions:

  • Target Compound : The pyrrolidinylsulfonyl group balances solubility (via the cyclic amine) and rigidity, favoring target engagement .
  • Diethylsulfamoyl () : The N,N-diethyl substitution may enhance membrane permeability but could lead to faster metabolic clearance due to cytochrome P450 interactions.
  • Azepan-1-ylsulfonyl () : The larger azepane ring might confer prolonged half-life but reduce binding affinity in constrained active sites.

Tautomerism and Stability

For example, compounds like 5-(4-sulfonylphenyl)-1,2,4-triazole-3-thiones exist in thione-thiol tautomeric equilibria, stabilized by intramolecular hydrogen bonding. The absence of νS-H (~2500–2600 cm⁻¹) in IR spectra confirms dominance of the thione form in similar structures, which likely applies to the target compound .

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